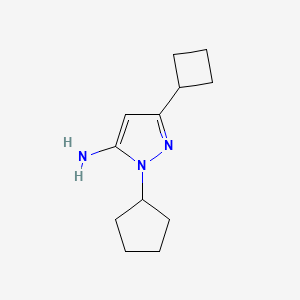

3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-cyclobutyl-2-cyclopentylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c13-12-8-11(9-4-3-5-9)14-15(12)10-6-1-2-7-10/h8-10H,1-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYRIHQQHKWLHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)C3CCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation and Bromination

Cyclobutyl Substitution

- The 3-amino-5-cyclobutyl-1H-pyrazole is synthesized by reacting 5-cyclobutyl-1H-pyrazol-3-amine with electrophiles in the presence of bases like N-ethyl-N,N-diisopropylamine and potassium iodide in DMF at 20°C for 2 hours, achieving quantitative yield.

- This step efficiently introduces the cyclobutyl substituent on the pyrazole ring.

Cyclopentyl Group Introduction

- Alkylation reactions with cyclopentyl derivatives are conducted in N,N-dimethylformamide using cesium carbonate as a base at elevated temperatures (around 125°C) for 2 hours, with yields ranging from 38% to over 90% depending on the substrate and conditions.

- Alternative methods include using sodium in ethanol at 80°C for 3 hours, achieving moderate yields (38%).

Amination Step

- The amination of keto or nitrile precursors to the pyrazol-5-amine is performed using hydrazine in ethanol at 75°C for 14 hours, yielding up to 91% of the amine product.

- This step is crucial for installing the amino group at the 5-position of the pyrazole ring.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The use of strong bases such as cesium carbonate and sodium in alcoholic solvents facilitates efficient alkylation for cyclopentyl group introduction but requires careful control of temperature and time to maximize yield and minimize side reactions.

- The hydrazine-mediated amination is a robust method to convert keto or nitrile intermediates to the amine functionality on the pyrazole ring, with high selectivity and yield.

- Solvent choice (DMF, ethanol, acetic acid) plays a critical role in reaction efficiency and product purity, with DMF favored for substitution steps and ethanol for amination and reduction reactions.

- Purification techniques such as silica gel chromatography and recrystallization are essential to isolate pure this compound, with chromatography solvents typically involving mixtures of ethyl acetate, methanol, and dichloromethane.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions typically result in the formation of reduced pyrazole derivatives.

Substitution: Substitution reactions can yield a variety of substituted pyrazole derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine has several scientific research applications across various fields:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: Pyrazole derivatives are known for their biological activity, and this compound can be used in the study of enzyme inhibition and receptor binding assays.

Medicine: The compound has potential therapeutic applications, including the development of new drugs for the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine is structurally similar to other pyrazole derivatives, such as 3-cyclopentyl-1-phenyl-1H-pyrazol-5-amine and 3-tert-butyl-1H-pyrazol-5-amine. its unique combination of cyclobutyl and cyclopentyl groups sets it apart from these compounds. The presence of these groups can influence the compound's chemical reactivity, biological activity, and physical properties.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine with analogs:

Key Observations:

- Lipophilicity : Cycloalkyl groups (e.g., cycloheptyl, cyclopentyl) increase logP compared to smaller substituents like methyl or cyclopropyl. The target compound’s cyclobutyl and cyclopentyl groups position it between cyclopropyl (lower logP) and cycloheptyl (higher logP) derivatives.

- Steric Effects : The cyclobutyl group introduces moderate steric hindrance, while the cyclopentyl group at the 1-position may shield the pyrazole core from metabolic degradation.

- Electronic Effects : Aromatic substituents (e.g., phenyl, chlorophenyl) enable π-π stacking or halogen bonding, absent in the target compound .

Biological Activity

3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 232.28 g/mol. The compound features a pyrazole ring with cyclobutyl and cyclopentyl substituents, which contribute to its unique pharmacological properties.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Kinase Inhibition : The compound has been studied for its potential as an inhibitor of specific kinases involved in cancer progression. For instance, it has shown inhibitory effects on the Akt pathway, which is critical in cell survival and proliferation.

- Anti-inflammatory Properties : Similar to other pyrazole derivatives, this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have investigated the biological activity of similar pyrazole compounds, providing insights into the potential of this compound:

- Cancer Cell Lines : A study on structurally related pyrazole compounds showed that modifications at the cyclobutyl position significantly enhanced their potency against various cancer cell lines, suggesting that similar modifications might also benefit this compound .

- Inflammation Models : In vitro assays indicated that pyrazole derivatives could inhibit pro-inflammatory cytokine production in human cell lines, which may translate into therapeutic applications for inflammatory diseases .

- Microbial Resistance : Research on related compounds demonstrated moderate antimicrobial activity against common pathogens, highlighting the potential for developing new antibiotic agents based on this scaffold .

Future Directions

The ongoing research into this compound focuses on:

- Optimization of Structure : Further modifications to enhance selectivity and potency against specific biological targets.

- In Vivo Studies : Transitioning from in vitro findings to animal models to evaluate therapeutic efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclization and alkylation. For example, cyclopropyl or cyclobutyl groups are introduced via nucleophilic substitution or cycloaddition reactions. Key reagents include hydrazine derivatives, alkyl halides, and catalysts like triethylamine. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield: polar aprotic solvents (DMSO) at 60–80°C optimize cyclization, while lower temperatures (0–5°C) minimize side reactions during alkylation . Purification via column chromatography (hexane:ethyl acetate) enhances purity (>95%).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : and NMR identify substituent positions (e.g., cyclobutyl protons at δ 1.85–2.10 ppm; pyrazole C5-amine at δ 10.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 234.34) .

- IR Spectroscopy : N-H stretches (~3250 cm) and C-N vibrations (~1680 cm) validate amine and pyrazole groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>97%) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally similar pyrazoles exhibit kinase inhibition (e.g., p38 MAPK IC = 53 nM) and anti-inflammatory properties. Initial screening should prioritize assays for:

- Enzyme Inhibition : Kinase or protease activity via fluorescence-based assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Metabolic Stability : Microsomal incubation with LC-MS analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

SAR hinges on substituent modifications:

Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

Single-crystal X-ray diffraction with SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) determines absolute configuration. For challenging crystals (e.g., twinning), use high-resolution data (d < 0.8 Å) and twin law refinement in SHELX. Key parameters:

Q. How can conflicting data on solubility and bioactivity be reconciled in preclinical studies?

Contradictions often arise from:

- Solvent Effects : DMSO vs. aqueous buffers alter apparent solubility. Use dynamic light scattering (DLS) to assess aggregation.

- Assay Variability : Normalize data to internal controls (e.g., staurosporine for kinase assays).

- Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites in plasma .

Q. What computational methods predict the environmental impact of this compound?

- QSPR Models : Estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR).

- Degradation Pathways : DFT calculations (Gaussian 09) simulate hydrolysis or photolysis products.

- Bioaccumulation : LogK (2.8–3.5) suggests moderate risk; validate via zebrafish embryo assays .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Continuous Flow Reactors : Enhance mixing and heat transfer for cyclization steps.

- Crystallization Optimization : Use solvent mixtures (ethanol/water) to control crystal morphology.

- In-line Analytics : PAT tools (FTIR, Raman) monitor reaction progress in real time .

Q. How can researchers address low reproducibility in biological assays?

- Standardized Protocols : Adopt NIH guidelines for dose-response curves (n ≥ 3).

- Positive/Negative Controls : Include reference inhibitors (e.g., SB203580 for p38 MAPK).

- Data Sharing : Upload raw data to repositories like ChEMBL for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.